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Abstract
ML162 is a small molecule initially identified as a potent inducer of ferroptosis, a form of

regulated cell death driven by iron-dependent lipid peroxidation. For years, the mechanism of

action of ML162 was attributed to the direct and covalent inhibition of Glutathione Peroxidase 4

(GPX4), a critical enzyme responsible for detoxifying lipid hydroperoxides. However, recent

groundbreaking research has challenged this paradigm, suggesting that ML162, along with the

related compound RSL3, may not directly inhibit GPX4 but instead potently targets another key

selenoenzyme, Thioredoxin Reductase 1 (TXNRD1). This whitepaper provides a

comprehensive technical overview of the evolving understanding of ML162's mechanism in

inducing lipid peroxidation, summarizing key quantitative data, detailing relevant experimental

protocols, and visualizing the implicated signaling pathways.

Introduction: ML162 and the Induction of
Ferroptosis
Ferroptosis is a distinct form of regulated cell death characterized by the overwhelming

accumulation of lipid-based reactive oxygen species (ROS) and subsequent lipid peroxidation,

particularly of polyunsaturated fatty acids within cellular membranes.[1][2][3] This process is

iron-dependent and can be distinguished from other cell death modalities such as apoptosis

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 14 Tech Support

https://www.benchchem.com/product/b162735?utm_src=pdf-interest
https://www.benchchem.com/product/b162735?utm_src=pdf-body
https://www.benchchem.com/product/b162735?utm_src=pdf-body
https://www.benchchem.com/product/b162735?utm_src=pdf-body
https://www.benchchem.com/product/b162735?utm_src=pdf-body
https://www.benchchem.com/product/b162735?utm_src=pdf-body
https://www.researchgate.net/publication/369011815_Differential_Contributions_of_Distinct_Free_Radical_Peroxidation_Mechanisms_to_the_Induction_of_Ferroptosis
https://www.frontiersin.org/journals/cell-and-developmental-biology/articles/10.3389/fcell.2023.1226044/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC8415548/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b162735?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


and necrosis.[4] The induction of ferroptosis has emerged as a promising therapeutic strategy

for various diseases, including cancers that are resistant to traditional therapies.[3][5]

ML162 is a well-established ferroptosis-inducing agent (FIN) that has been instrumental in

elucidating the molecular machinery of this cell death pathway.[4] Initially, ML162 was classified

as a class 2 FIN, believed to directly and covalently inhibit the selenoenzyme GPX4. GPX4

plays a pivotal role in cellular antioxidant defense by reducing lipid hydroperoxides to non-toxic

lipid alcohols, thereby preventing the propagation of lipid peroxidation. The inhibition of GPX4

leads to an unchecked accumulation of lipid peroxides, culminating in catastrophic membrane

damage and cell death.

However, a paradigm shift in our understanding of ML162's mechanism of action has been

prompted by recent studies. Evidence now strongly suggests that ML162 is a potent inhibitor of

Thioredoxin Reductase 1 (TXNRD1), another critical selenoenzyme involved in maintaining

cellular redox homeostasis.[4] This finding necessitates a re-evaluation of the signaling

pathways initiated by ML162 that lead to lipid peroxidation and ferroptosis.

Quantitative Data on ML162 and Related
Compounds
The following tables summarize key quantitative data related to the activity of ML162 and other

relevant compounds in the context of ferroptosis and lipid peroxidation.
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Compound Target(s)
IC50 / Effective
Concentration

Cell Line(s) Reference(s)

ML162
TXNRD1, GPX4

(disputed)

IC50 for

TXNRD1: 19.5

µM (in vitro

assay)

A549, H1975 [4]

RSL3
TXNRD1, GPX4

(disputed)

IC50 for

TXNRD1: 7.9 µM

(in vitro assay);

IC50 for cell

viability: ~0.5 µM

A549 [4]

FIN56

GPX4

degradation,

Squalene

Synthase

1 µM (used for

lipid peroxidation

induction)

LN229, U118 [6]

Erastin System xc-

5-15 µM (for lipid

peroxidation

induction)

Jurkat, Molt-4 [7]

Table 1: Inhibitory Concentrations of Key Ferroptosis Inducers. This table provides a

comparative overview of the concentrations at which ML162 and other common ferroptosis

inducers exert their effects, highlighting the recent findings regarding TXNRD1 as a primary

target for ML162 and RSL3.
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Assay Compound
Treatment
Conditions

Observed
Effect

Cell Line(s)
Reference(s
)

C11-BODIPY

581/591
RSL3 6 hours

~2-fold

increase in

lipid ROS

Human

Macrophages
[8]

C11-BODIPY

581/591
RSL3 / BV6 15-24 hours

Significant

fold increase

in lipid

peroxidation

Jurkat, Molt-4 [7]

C11-BODIPY

581/591
FIN56 24 hours

Increased

lipid

peroxidation

and ROS

production

LN229, U118 [6]

MDA Assay RSL3 In vivo

Upregulated

MDA levels in

tumor

xenografts

KLK LUAD

cells
[9]

Table 2: Quantitative Effects of Ferroptosis Inducers on Lipid Peroxidation. This table

summarizes the reported extent of lipid peroxidation induced by various ferroptosis inducers, as

measured by common assays. While specific fold-change data for ML162 is not readily

available in the searched literature, the data for RSL3 and FIN56 provide a strong indication of

the expected magnitude of effect.

Signaling Pathways
The mechanism by which ML162 induces lipid peroxidation is now understood to be more

complex than initially thought. The following diagrams illustrate both the historical and the

revised understanding of the signaling pathways involved.

The Historical Perspective: Direct GPX4 Inhibition
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Initially, ML162 was believed to directly target and inactivate GPX4. This model is depicted

below.

ML162 GPX4Inhibition

Lipid Alcohols
(PUFA-OH)Reduction

GSH

Lipid Peroxides
(PUFA-OOH) Ferroptosis

Accumulation
Leads to

Click to download full resolution via product page

Caption: Historical model of ML162-induced ferroptosis via direct GPX4 inhibition.

The Current Understanding: TXNRD1 as the Primary
Target
Recent evidence points to TXNRD1 as the primary target of ML162. Inhibition of TXNRD1

disrupts the thioredoxin antioxidant system, which indirectly impacts cellular redox balance and

contributes to the accumulation of lipid peroxides.
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Caption: Current model of ML162-induced ferroptosis via TXNRD1 inhibition.

Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the link

between ML162 and lipid peroxidation.

Cell Viability Assay (MTT/MTS Assay)
This protocol is a general guideline and may require optimization for specific cell lines.

Materials:
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96-well cell culture plates

ML162 stock solution (in DMSO)

Complete cell culture medium

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-

dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

Solubilization solution (e.g., DMSO or SDS in HCl for MTT)

Microplate reader

Procedure:

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100

µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator.

Compound Treatment: Prepare serial dilutions of ML162 in complete medium. Remove the

old medium from the wells and add 100 µL of the ML162 dilutions. Include a vehicle control

(DMSO) and a no-cell control (medium only).

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C

in a 5% CO2 incubator.

Reagent Addition:

For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4

hours at 37°C. Then, add 100 µL of solubilization solution and incubate overnight at 37°C,

protected from light.

For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g.,

570 nm for MTT, 490 nm for MTS) using a microplate reader.

Data Analysis: Subtract the background absorbance (no-cell control) from all readings.

Calculate cell viability as a percentage of the vehicle-treated control.
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Lipid Peroxidation Assay (C11-BODIPY 581/591 Staining)
This assay measures lipid peroxidation in live cells using the fluorescent probe C11-BODIPY

581/591, which shifts its fluorescence emission from red to green upon oxidation.

Materials:

6-well or 12-well cell culture plates

ML162 stock solution (in DMSO)

C11-BODIPY 581/591 (e.g., from Thermo Fisher Scientific)

Phosphate-buffered saline (PBS)

Flow cytometer or fluorescence microscope

Procedure:

Cell Seeding and Treatment: Seed cells in appropriate plates and allow them to adhere

overnight. Treat the cells with ML162 at the desired concentration and for the desired time.

Include positive (e.g., RSL3) and negative (vehicle) controls.

Probe Staining: After treatment, remove the medium and wash the cells once with PBS. Add

fresh medium containing 1-10 µM C11-BODIPY 581/591 and incubate for 30 minutes at

37°C, protected from light.

Cell Harvesting and Washing (for Flow Cytometry):

Wash the cells twice with PBS.

Harvest the cells using trypsin or a cell scraper.

Resuspend the cells in 500 µL of PBS.

Analysis:

Flow Cytometry: Analyze the cells on a flow cytometer. The unoxidized probe is typically

detected in the PE channel (or equivalent, ~590 nm emission), and the oxidized probe is
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detected in the FITC channel (or equivalent, ~510 nm emission). The ratio of green to red

fluorescence intensity is a measure of lipid peroxidation.

Fluorescence Microscopy: Wash the cells twice with PBS and add fresh PBS or imaging

buffer. Visualize the cells using a fluorescence microscope with appropriate filter sets for

red and green fluorescence.

Western Blotting for GPX4 and TXNRD1
This protocol allows for the detection of changes in the protein levels of GPX4 and TXNRD1

following ML162 treatment.

Materials:

6-well cell culture plates

ML162 stock solution (in DMSO)

RIPA buffer with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels and running buffer

Transfer buffer and PVDF membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (anti-GPX4, anti-TXNRD1, anti-GAPDH/β-actin)

HRP-conjugated secondary antibodies

Enhanced chemiluminescence (ECL) substrate

Imaging system

Procedure:
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Cell Lysis: After treating cells with ML162, wash them with cold PBS and lyse them in RIPA

buffer.

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.

After electrophoresis, transfer the proteins to a PVDF membrane.

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at

room temperature. Incubate the membrane with primary antibodies overnight at 4°C.

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the

appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After

further washes, apply the ECL substrate and visualize the protein bands using an imaging

system.

Analysis: Quantify the band intensities and normalize them to a loading control (GAPDH or

β-actin).

Experimental and Logical Workflows
The following diagrams illustrate a typical experimental workflow for investigating the effects of

ML162 and the logical relationship between key concepts.

Experimental Workflow
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Caption: A typical experimental workflow for studying ML162's effects.

Logical Relationship of Key Concepts
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Caption: Logical flow from ML162 to ferroptosis, highlighting the key molecular events.

Conclusion and Future Directions
The study of ML162 has been instrumental in advancing our understanding of ferroptosis. The

recent discovery of TXNRD1 as its primary target, rather than GPX4, represents a significant

evolution in this field and underscores the complexity of cellular redox control. This finding

opens up new avenues of research into the specific roles of the thioredoxin system in
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regulating ferroptosis and suggests that previous studies using ML162 as a specific GPX4

inhibitor may need to be re-evaluated.

For drug development professionals, this refined understanding of ML162's mechanism of

action is critical. Targeting TXNRD1 may offer a distinct therapeutic window compared to direct

GPX4 inhibition. Future research should focus on developing more selective inhibitors for both

GPX4 and TXNRD1 to dissect their individual contributions to ferroptosis in different cellular

contexts. Furthermore, a deeper quantitative analysis of the extent of lipid peroxidation induced

by ML162 across a broader range of cancer cell lines will be crucial for its potential clinical

translation. The methodologies and conceptual frameworks presented in this guide provide a

solid foundation for researchers to continue exploring the intricate link between ML162, lipid

peroxidation, and the promising therapeutic strategy of inducing ferroptosis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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